molecular formula C13H13FN2O3 B2474044 Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Numéro de catalogue: B2474044
Poids moléculaire: 264.25 g/mol
Clé InChI: VDNREHHSRSALOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the classic Biginelli multicomponent reaction, a method renowned for producing pharmaceutically relevant scaffolds . This compound is characterized by its fused six-membered ring structure containing two nitrogen atoms, making it a subject of interest in various research areas . Dihydropyrimidines are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities and ability to interact with multiple biological targets . Recent scientific investigations have highlighted the significant research potential of this specific compound. In silico molecular docking studies suggest it exhibits promising inhibitory activity against key viral enzymes of SARS-CoV-2, namely the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), indicating its value as a candidate for antiviral research . The structural flexibility of the dihydropyrimidine core allows for chemical modifications, fostering the creation of a broad spectrum of drug candidates for conditions beyond viral infections, including cancer and hypertension . The fluorophenyl substituent at the 4-position is a common feature in drug design, as fluorination can influence a molecule's stability, binding affinity, and overall pharmacokinetic profile . Researchers can utilize this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and further mechanistic investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNREHHSRSALOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.

Chemical Structure and Properties

The molecular formula of methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C13H13FN2O3C_{13}H_{13}FN_2O_3. The structure features a tetrahydropyrimidine ring with a fluorophenyl substituent that significantly influences its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit promising anticancer activity. For instance:

  • Activity Against Cancer Cell Lines : Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been tested against various cancer cell lines. In one study, compounds structurally similar to this compound showed IC50 values ranging from 15.3 µM to 29.1 µM against MCF-7 and MDA-MB453 breast cancer cells .
CompoundCell LineIC50 (µM)
Compound AMCF-715.3
Compound BMDA-MB45329.1

These results suggest that the presence of the fluorophenyl group enhances the anticancer efficacy of pyrimidine derivatives.

Antibacterial Activity

Pyrimidine derivatives are also known for their antibacterial properties. The compound has shown effectiveness against various bacterial strains:

  • Inhibition Studies : Compounds similar to methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have demonstrated significant activity against Escherichia coli and Staphylococcus aureus. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.0227 µM .
Bacterial StrainMIC (µM)
E. coli0.0227
S. aureus0.0150

Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored:

  • HIV Integrase Inhibition : Some studies indicate that related compounds inhibit HIV integrase with IC50 values around 0.65 µM. Although specific data on methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is limited, its structural analogs suggest potential for antiviral applications .

Case Studies

  • Study on Anticancer Efficacy : A recent investigation focused on the synthesis and biological evaluation of various tetrahydropyrimidine derivatives found that modifications at the phenyl ring significantly impacted anticancer activity. The study highlighted that fluorinated compounds generally exhibited enhanced potency against breast cancer cell lines .
  • Antimicrobial Screening : Another study evaluated a series of pyrimidine derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions showed improved antibacterial activity compared to their non-halogenated counterparts .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in substituents at the 4-position phenyl ring or modifications to the ester group. Below is a comparative analysis:

Compound Substituent (4-position) IC50 (TP Inhibition, µM) Cytotoxicity (IC50, µM) Key Findings
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-fluorophenyl 9.6 NC (Non-cytotoxic) High TP inhibition; low cytotoxicity suggests selectivity .
Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-chlorophenyl 66.3 NC Lower TP inhibition than 2-fluoro analog; steric effects may reduce activity .
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-bromophenyl 15.7 314.3 ± 0.9 Moderate TP inhibition but high cytotoxicity, limiting therapeutic potential .
Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-cyanophenyl NA NA Synthesized but no TP activity reported; antibacterial studies highlight regioselectivity .
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl (unspecified) NA NA Synthesized via solvent-free grinding; method scalable but activity uncharacterized .

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group’s ortho-substitution enhances TP inhibition compared to para-substituted analogs (e.g., 4-chloro, 4-bromo). Fluorine’s inductive effect may optimize binding to TP’s active site .
  • Cytotoxicity Trends: Bromine at the para position (4-bromophenyl) increases cytotoxicity (IC50 = 314.3 µM), likely due to higher lipophilicity and membrane disruption .
  • Steric Hindrance: The 2-fluoro substituent’s ortho position may reduce steric clashes compared to bulkier para-substituted groups, improving enzyme interaction .

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentExampleRole
Aldehyde2-fluorobenzaldehydeElectrophilic component
β-KetoesterMethyl acetoacetateNucleophilic component
CatalystHCl, FeCl₃Acid catalyst
SolventEthanolReaction medium

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., Yb(OTf)₃) enhance regioselectivity and reduce side reactions .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time and improves energy efficiency .
  • Continuous Flow Reactors : Enable precise temperature control and scalability for industrial-grade synthesis .
  • Post-Synthetic Purification : Use of column chromatography or recrystallization in mixed solvents (e.g., ethanol/water) to achieve >95% purity .

Basic: What spectroscopic and analytical techniques are used for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirm substitution patterns and ring conformation (e.g., ¹H NMR: δ 2.31 ppm for methyl groups; δ 7.72–7.75 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonding) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 292.08 [M+Na]⁺) .

Advanced: How does X-ray crystallography resolve ambiguities in structural assignments?

Answer:

  • SHELX Software : Refinement using SHELXL97 determines precise atomic coordinates and thermal displacement parameters .
  • Hydrogen Bonding Networks : Identifies stabilizing interactions (e.g., R₂²(8) ring motifs in crystal packing) .
  • Conformational Analysis : Boat or chair conformations of the tetrahydropyrimidine ring influence reactivity and bioactivity .

Basic: What biological activities are associated with this compound?

Answer:

  • Thymidine Phosphorylase Inhibition : IC₅₀ values (e.g., 5.3 µM) suggest potential anticancer applications by inhibiting angiogenesis .
  • Antimicrobial Activity : Structural analogs exhibit moderate activity against Gram-positive bacteria (e.g., MIC = 32 µg/mL) .
  • Cytotoxicity : Fluorophenyl derivatives show selective toxicity toward cancer cell lines (e.g., IC₅₀ = 443.9 ± 0.9 nM) .

Advanced: How do substituents on the phenyl ring influence biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance enzyme inhibition (e.g., thymidine phosphorylase) by increasing electrophilicity .
  • Positional Effects : 2-Fluorophenyl derivatives show higher activity than para-substituted analogs due to steric and electronic effects .

Q. Table 2: Substituent Effects on Thymidine Phosphorylase Inhibition

SubstituentIC₅₀ (µM)Relative Activity
2-Fluorophenyl5.3High
4-Chlorophenyl35Moderate
4-Trifluoromethyl15.7Intermediate

Basic: How can thermodynamic solubility data guide solvent selection for purification?

Answer:

  • Solubility Parameters : Determined via gravimetric analysis in solvents like DMSO, ethanol, and acetonitrile .
  • Hansen Solubility Sphere : Predicts solubility based on dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters .
  • Purification : Low solubility in nonpolar solvents (e.g., hexane) facilitates recrystallization .

Advanced: How to address contradictions in reported bioactivity data for structural analogs?

Answer:

  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects across analogs (e.g., fluorophenyl vs. bromophenyl) .
  • Crystallographic Validation : Confirm active conformations and binding modes using co-crystallization with target enzymes .
  • In Silico Docking : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with catalytic residues) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.